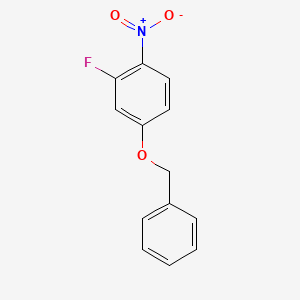

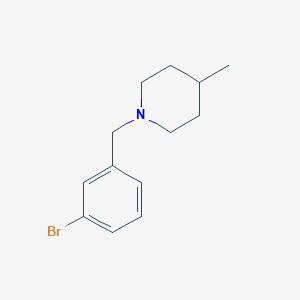

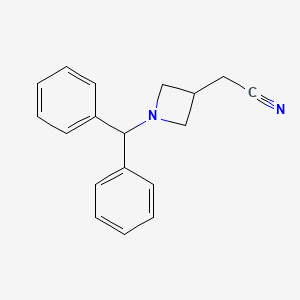

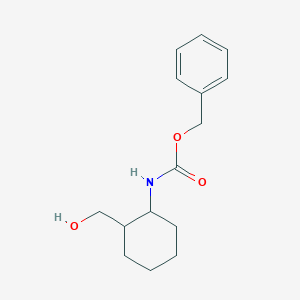

![molecular formula C7H13N B1289260 5-Azaspiro[2.5]octane CAS No. 25337-01-3](/img/structure/B1289260.png)

5-Azaspiro[2.5]octane

Overview

Description

5-Azaspiro[2.5]octane is a compound that features a spirocyclic structure, which is a type of bicyclic system where two rings are joined at a single atom. The compound is characterized by the presence of a nitrogen atom within the spirocyclic framework, which can impart unique chemical properties and reactivity patterns. This structure is of interest in the field of organic chemistry due to its potential applications in drug discovery and synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been explored in various studies. For instance, the synthesis of 1-oxo-2-oxa-5-azaspiro[3.4]octane was achieved using L-proline, which provided an optically active compound through a tandem aldol-lactonization reaction . Additionally, novel thia/oxa-azaspiro[3.4]octanes were synthesized through robust and step-economic routes, with the aim of creating multifunctional modules for drug discovery . These syntheses often involve the formation of spirocyclic frameworks through cyclization reactions, which can be optimized for enantioselectivity.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds, including those similar to this compound, has been elucidated using techniques such as X-ray crystallography. For example, the crystal and molecular structure of 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane was determined, revealing that the aziridine ring is spiro-fused to the cyclohexane ring with the nitrogen atom in an equatorial position . The cyclohexane ring adopts an undistorted chair conformation, which is a common feature in stable cyclohexane derivatives.

Chemical Reactions Analysis

The reactivity of this compound derivatives has been studied in various chemical reactions. Electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane has been investigated, demonstrating the compound's ability to introduce a 1-hydroxycyclohexylamino group at the acidic position . This reactivity can lead to a range of transformations, including intramolecular nucleophilic attacks and the formation of geminal diamino acid derivatives. Such reactions are valuable for the construction of complex organic molecules with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by their spirocyclic structure. The presence of the nitrogen atom within the ring system can affect the compound's polarity, solubility, and stability. The spirocyclic framework can also impact the compound's conformational preferences, which in turn can influence its reactivity and interaction with biological targets. These properties are crucial when considering the compound's potential applications in medicinal chemistry and drug design.

Scientific Research Applications

1. Diversity-Oriented Synthesis of Azaspirocycles

Wipf, Stephenson, and Walczak (2004) described the multicomponent condensation process for synthesizing a variety of heterocyclic azaspirocycles, including 5-azaspiro[2.5]octanes. These compounds, which are functionalized pyrrolidines, piperidines, and azepines, are significant for drug discovery due to their diverse chemical scaffolds (Wipf, Stephenson, & Walczak, 2004).

2. Synthesis and Structural Analysis

Adamovskyi, Artamonov, Tymtsunik, and Grygorenko (2014) explored the synthesis of 1-oxa-6-azaspiro[2.5]octane derivatives, leading to the development of novel 5-substituted 2-azabicyclo[3.1.0]hexanes. They demonstrated this through a synthesis process with an overall yield of 15% (Adamovskyi et al., 2014).

Li, Rogers-Evans, and Carreira (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes, designed as multifunctional modules for drug discovery. Their work also reported enantioselective approaches to these spirocycles (Li, Rogers-Evans, & Carreira, 2013).

3. Conformational Analysis

Montalvo-González and Ariza-Castolo (2012) conducted a comprehensive structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives using NMR spectroscopy. This study provided insights into the relative configuration and preferred conformations of these molecules (Montalvo-González & Ariza-Castolo, 2012).

4. Inhibitor Properties in Corrosion Prevention

Chafiq et al. (2020) studied the inhibition properties of compounds like 5,7-dioxaspiro[2.5]octane-4,8-dione derivatives for mild steel corrosion in acidic environments. Their research demonstrated these compounds' effectiveness as corrosion inhibitors and their potential applications in materials chemistry (Chafiq et al., 2020).

Safety and Hazards

5-Azaspiro[2.5]octane is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Mechanism of Action

Target of Action

It’s worth noting that related compounds, such as 6-azaspiro[25]octanes, have been reported to act as agonists of the glucagon-like peptide-1 (GLP-1) receptor . More research is needed to confirm whether 5-Azaspiro[2.5]octane interacts with the same or similar targets.

Mode of Action

It’s known that 1-oxa-2-azaspiro[25]octane, a related compound, acts as a selective electrophilic aminating agent for N-, S-, C-, and O-nucleophiles . This suggests that this compound might interact with its targets in a similar manner, but further studies are required to confirm this.

Biochemical Pathways

The activation of the glp-1 receptor, a potential target of related compounds, is known to stimulate insulin release, lower plasma glucose levels, delay gastric emptying, increase satiety, suppress food intake, and promote weight loss . If this compound acts on the same or similar targets, it could potentially influence these pathways.

Result of Action

If it acts similarly to related compounds, it could potentially stimulate insulin release, lower plasma glucose levels, and influence other metabolic processes . .

Action Environment

It’s worth noting that the compound is typically stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions may be necessary for its stability.

properties

IUPAC Name |

5-azaspiro[2.5]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-7(3-4-7)6-8-5-1/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOMGZZFCMNBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC2)CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625606 | |

| Record name | 5-Azaspiro[2.5]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25337-01-3 | |

| Record name | 5-Azaspiro[2.5]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 5-Azaspiro[2.5]octane derivatives interact with ADAM metalloproteases and what are the downstream effects of this interaction?

A: While the provided research focuses on specific this compound derivatives, it highlights their potential to act as inhibitors of ADAM metalloproteases, specifically ADAM10 and HER-2 sheddase. [, ] These enzymes are involved in the shedding of cell surface proteins, including growth factors and receptors, influencing various cellular processes. [, ] Inhibiting these enzymes can modulate downstream signaling pathways related to cell growth, proliferation, and migration, making them potential targets for cancer and other diseases. [, ]

Q2: What are the pharmacokinetic properties of compound 2, particularly regarding its ability to cross the blood-brain barrier?

A: Pharmacokinetic studies in mice demonstrated that compound 2 effectively crosses the blood-brain barrier. [] This characteristic makes it a potentially valuable pharmacological tool for investigating the role of ADAM10 in the central nervous system and for exploring its potential therapeutic applications in neurological diseases. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.